Tert-butyl 2-vinylpyrrolidine-1-carboxylate

Description

Molecular Architecture and Stereochemical Features

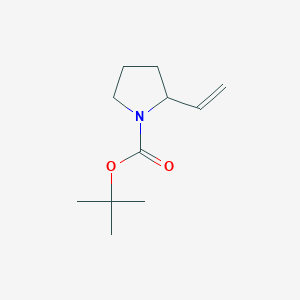

The molecular architecture of tert-butyl 2-vinylpyrrolidine-1-carboxylate is characterized by a five-membered pyrrolidine ring that serves as the central structural motif. The pyrrolidine ring adopts a puckered conformation, which is typical for saturated five-membered heterocycles containing nitrogen. This ring system exhibits two predominant pucker modes, specifically the carbon-4 exo and endo envelope conformers, whose relative populations can be influenced by the substituents present on the ring. The vinyl group attached at the 2-position of the pyrrolidine ring introduces additional conformational complexity, as it can adopt various orientations relative to the ring plane.

The stereochemical features of this compound are particularly noteworthy due to the presence of a chiral center at the second carbon atom of the pyrrolidine ring. The (S)-enantiomer, with Chemical Abstracts Service number 115393-77-6, represents the more extensively studied stereoisomer. The absolute configuration at this position significantly influences the overall three-dimensional structure and subsequent chemical reactivity of the molecule. The spatial arrangement of the vinyl group, tert-butyl ester functionality, and the pyrrolidine nitrogen creates a unique chemical environment that contributes to the compound's distinctive properties.

The tert-butyl ester group, positioned at the nitrogen atom of the pyrrolidine ring, provides both steric bulk and electronic effects that influence the overall molecular conformation. This bulky protecting group creates significant steric hindrance around the nitrogen center, affecting the accessibility of the nitrogen lone pair for chemical reactions. The ester carbonyl group is oriented in a manner that allows for potential intramolecular interactions with other parts of the molecule, contributing to the overall conformational stability.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₉NO₂ | |

| Molecular Weight | 197.27 g/mol | |

| Chiral Centers | 1 (at C-2) | |

| Ring System | 5-membered pyrrolidine | |

| Major Conformer | Envelope (C-4 endo/exo) |

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound, with distinct spectral signatures that enable unambiguous identification and characterization. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the vinyl group protons, which appear as a complex multiplet in the alkene region between 5.0 and 6.0 parts per million. The vinyl protons display typical alkene coupling patterns, with the terminal alkene protons showing distinct chemical shifts and multiplicities that reflect their unique electronic environments.

The pyrrolidine ring protons generate a complex multiplet pattern in the aliphatic region, typically appearing between 1.5 and 4.0 parts per million. The proton at the 2-position, which bears the vinyl substituent, exhibits a characteristic coupling pattern that reflects its neighboring environment and provides valuable information about the stereochemical configuration. The tert-butyl ester group contributes a distinctive singlet at approximately 1.45 parts per million, representing the nine equivalent methyl protons of the tert-butyl group.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of eleven distinct carbon environments, consistent with the molecular formula. The carbonyl carbon of the ester group typically appears at approximately 155 parts per million, while the vinyl carbons are observed in the alkene region between 110 and 140 parts per million. The pyrrolidine ring carbons appear in the aliphatic region, with the carbon bearing the vinyl group showing a characteristic downfield shift due to the electron-withdrawing effect of the attached vinyl group.

Infrared spectroscopy provides complementary structural information, with characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl stretch of the carbamate ester group appears as a strong absorption band at approximately 1700 wavenumbers, which is typical for carbamate carbonyl groups. The carbon-hydrogen stretching vibrations of the alkyl groups contribute multiple bands in the 2800-3000 wavenumber region, while the vinyl group generates characteristic alkene carbon-hydrogen stretches and carbon-carbon double bond vibrations.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 197, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include the loss of the tert-butyl group (mass loss of 57) and the formation of pyrrolidine-containing fragments that provide structural confirmation.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound has provided detailed insights into its solid-state structure and preferred conformational arrangements. The crystal structure reveals that the pyrrolidine ring adopts an envelope conformation, with one of the carbon atoms displaced from the plane defined by the other four ring atoms. This puckering is consistent with the known conformational preferences of five-membered saturated heterocycles and minimizes ring strain while optimizing orbital overlap.

The vinyl group orientation in the crystal structure shows a preferred conformation that minimizes steric interactions with the tert-butyl ester group while maintaining favorable electronic interactions. The dihedral angle between the vinyl group and the pyrrolidine ring plane provides information about the rotational barrier around the carbon-carbon bond connecting these two structural elements. This conformational parameter is crucial for understanding the dynamic behavior of the molecule in solution and its potential reactivity patterns.

Computational conformational studies have complemented experimental crystallographic data by exploring the full conformational landscape of the molecule. These calculations reveal that multiple low-energy conformers exist, with energy differences typically less than 3 kilocalories per mole between the most stable forms. The conformational flexibility of the pyrrolidine ring, combined with the rotational freedom of the vinyl group, creates a complex potential energy surface that influences the compound's chemical behavior.

The crystal packing arrangement shows intermolecular interactions that stabilize the solid-state structure. Weak hydrogen bonding interactions between the carbonyl oxygen and neighboring molecules contribute to the overall crystal stability. Additionally, van der Waals interactions between the tert-butyl groups of adjacent molecules influence the packing efficiency and crystal density.

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound have been characterized through various experimental and computational approaches, providing essential data for understanding its physical behavior under different conditions. The predicted density of the compound is approximately 1.050 grams per cubic centimeter, which reflects the compact packing of the molecular structure and the presence of the relatively heavy nitrogen and oxygen atoms. This density value is consistent with similar organic compounds containing pyrrolidine rings and ester functionalities.

The boiling point has been computationally predicted to be approximately 248.4 degrees Celsius, with an estimated uncertainty of ±29.0 degrees Celsius. This relatively high boiling point reflects the molecular weight of the compound and the presence of polar functional groups that contribute to intermolecular interactions. The significant uncertainty in this prediction highlights the need for experimental determination of this parameter under controlled conditions.

Solubility characteristics of this compound are influenced by the balance between polar and nonpolar structural elements. The tert-butyl group contributes hydrophobic character, while the carbamate functionality provides sites for hydrogen bonding and dipolar interactions. This structural duality results in moderate solubility in organic solvents such as dichloromethane and tetrahydrofuran, which are commonly used in synthetic applications involving this compound.

The thermal stability of the compound has been investigated in the context of synthetic transformations, with studies showing that it can withstand moderate heating conditions without significant decomposition. The synthesis protocols typically employ temperatures ranging from -20 degrees Celsius to room temperature, suggesting that the compound is stable under these conditions. However, more extreme thermal conditions may lead to decomposition pathways involving the loss of the tert-butyl group or vinyl group degradation.

Phase behavior studies have focused primarily on the compound's behavior in solution, particularly in the organic solvents used for synthetic applications. The compound shows good stability in common organic solvents and does not exhibit significant phase separation or precipitation under normal storage conditions. The glass transition temperature and other solid-state thermal properties remain to be fully characterized through differential scanning calorimetry and related techniques.

Properties

IUPAC Name |

tert-butyl 2-ethenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHWHEBWKXKPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552228 | |

| Record name | tert-Butyl 2-ethenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176324-60-0 | |

| Record name | tert-Butyl 2-ethenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Vinylpyrrolidine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-vinylpyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-vinylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-vinylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The vinyl group can be reduced to form saturated derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Saturated pyrrolidine derivatives.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-vinylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-vinylpyrrolidine-1-carboxylate depends on its specific application. In general, its reactivity is influenced by the presence of the vinyl and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as in drug synthesis or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tert-butyl 2-vinylpyrrolidine-1-carboxylate belongs to a family of Boc-protected pyrrolidine derivatives. Below is a comparative analysis with structurally analogous compounds:

Structural and Functional Group Comparisons

Stability and Handling

- This compound and its analogs are stable under recommended storage conditions (dry, inert atmosphere) .

Research Findings and Limitations

- Synthetic Efficiency : The vinyl compound’s synthesis achieves 99% yield under optimized conditions, outperforming analogs that often require multi-step protocols .

- Data Gaps : Toxicity, ecological impact, and detailed pharmacokinetic data for these compounds remain underreported, limiting their adoption in preclinical studies .

Biological Activity

Tert-butyl 2-vinylpyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a vinyl group. Its molecular formula is . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structural properties facilitate selective binding, leading to modulation of enzymatic activity or alteration of receptor signaling pathways. This interaction can result in various pharmacological effects, making it a candidate for further therapeutic exploration.

Enzyme Inhibition Studies

Recent research indicates that this compound may serve as a ligand in enzyme inhibition studies. The compound's chiral nature allows it to selectively inhibit certain enzymes, which could be beneficial in the development of drugs targeting specific metabolic pathways. For example, studies have shown that derivatives of pyrrolidine compounds can exhibit significant inhibitory effects on enzymes involved in cancer and metabolic disorders.

Case Studies and Research Findings

- Enzyme Interaction Studies : A study investigated the interaction of this compound with various enzymes. The results indicated a promising inhibitory effect on enzymes such as acetylcholinesterase, which is crucial for neurotransmission. The compound demonstrated a competitive inhibition mechanism, suggesting potential applications in treating neurological disorders.

- Pharmaceutical Development : Research has highlighted the compound's utility in synthesizing chiral drugs. Its ability to act as a building block for more complex molecules makes it valuable in pharmaceutical chemistry. For instance, the synthesis of novel analgesics and anti-inflammatory agents has been explored using this compound as an intermediate .

- Therapeutic Applications : The potential therapeutic applications of this compound extend to its use in drug delivery systems. Its structure allows for the incorporation into polymer-based therapeutics, enhancing the bioavailability and targeted delivery of active pharmaceutical ingredients .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | C11H19NO2 | Enantiomeric form with different stereochemistry |

| tert-Butyl 3-methylenepyrrolidine-1-carboxylate | C11H19NO2 | Contains a methylene group instead of a vinyl group |

| This compound | C11H19NO2 | Vinyl group at the 2-position |

This table highlights structural similarities among various pyrrolidine derivatives, emphasizing how slight modifications can influence biological activity and potential applications.

Q & A

Q. What are the recommended methods for synthesizing Tert-butyl 2-vinylpyrrolidine-1-carboxylate in laboratory settings?

The synthesis of tert-butyl-protected pyrrolidine derivatives typically involves Boc (tert-butyloxycarbonyl) protection strategies. A generalizable approach includes:

- Stepwise functionalization : Introduce the vinyl group via nucleophilic substitution or coupling reactions after pyrrolidine ring formation.

- Reagent selection : Use triethylamine as a base and DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane at 0–20°C to optimize yields .

- Purification : Employ silica gel column chromatography to isolate the product, as demonstrated in related tert-butyl piperidine carboxylate syntheses .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use PPE (gloves, goggles) and ensure ventilation to avoid inhalation or skin contact. Avoid open flames due to potential flammability of tert-butyl derivatives .

- Storage : Keep in tightly sealed containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis or oxidation. Stability data for similar compounds indicate no decomposition under dry, cool conditions .

Q. What analytical techniques are most effective for confirming structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR to verify vinyl group geometry (e.g., coupling constants for cis/trans isomerism) and tert-butyl group presence.

- HPLC : Assess purity (>95%) using reverse-phase methods with UV detection, as validated for structurally analogous compounds .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula .

Advanced Research Questions

Q. What strategies resolve contradictions between theoretical and experimental reactivity data for the vinyl group?

- Mechanistic cross-validation : Pair DFT-derived reaction pathways (e.g., transition state analysis for cycloadditions) with kinetic experiments (e.g., monitoring by in situ IR spectroscopy).

- Solvent/catalyst screening : Optimize conditions using Design of Experiments (DoE), as shown in epoxidation studies with tert-butyl hydroperoxide . Adjust parameters (temperature, catalyst loading) to align observed yields with predictions.

Q. How should researchers address conflicting NMR data when assigning stereochemistry?

- 2D NMR techniques : Use NOESY/ROESY to detect spatial proximity between the vinyl group and adjacent protons. For example, cross-peaks between vinyl protons and pyrrolidine H atoms can confirm relative configuration .

- Crystallographic validation : Single-crystal X-ray diffraction (using SHELX software ) provides unambiguous stereochemical assignments.

Q. What mechanistic insights exist for the vinyl group’s reactivity in cross-coupling reactions?

- Palladium-catalyzed coupling : The vinyl group may participate in Heck or Suzuki-Miyaura reactions. Monitor regioselectivity using ¹H NMR and GC-MS to identify byproducts.

- Radical pathways : Tert-butyl groups stabilize transition states in radical additions, as observed in TBHP-mediated epoxidations .

Key Recommendations

- Stereochemical analysis : Combine experimental (X-ray) and computational (DFT) methods to resolve ambiguities .

- Safety protocols : Follow MSDS guidelines for tert-butyl derivatives, even if hazard data is limited .

- Data interpretation : Use statistical tools (e.g., ANOVA in DoE) to isolate critical reaction factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.